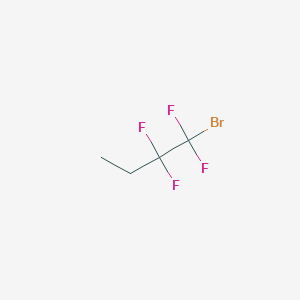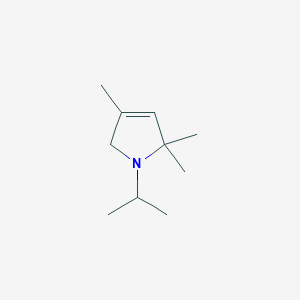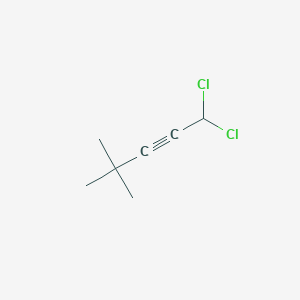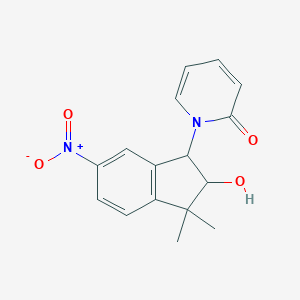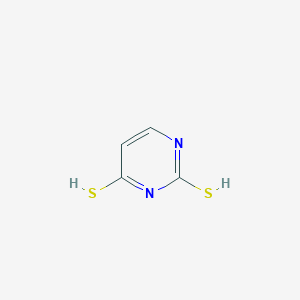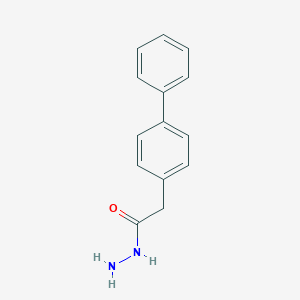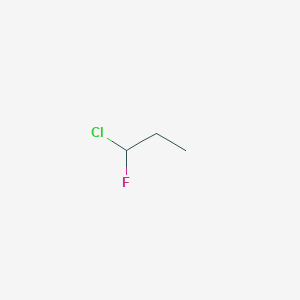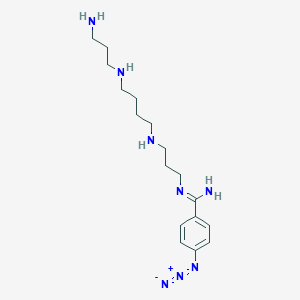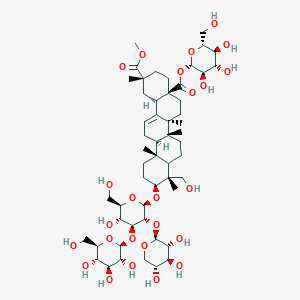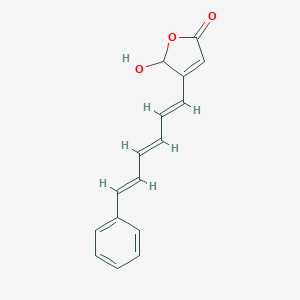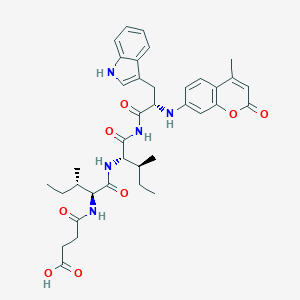
Succinyl-isoleucyl-isoleucyl-tryptophyl-methylcoumarinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Succinyl-isoleucyl-isoleucyl-tryptophyl-methylcoumarinamide is a complex chemical compound used in scientific research. It has a known molecular formula of C37-H45-N5-O8 . Its versatile properties make it valuable for studying protein structures, enzyme kinetics, and drug target identification.
Molecular Structure Analysis
The molecular structure of Succinyl-isoleucyl-isoleucyl-tryptophyl-methylcoumarinamide is defined by its molecular formula, C37-H45-N5-O8 . The compound includes a succinyl group, two isoleucyl groups, a tryptophyl group, and a methylcoumarinamide group .Physical And Chemical Properties Analysis
The physical and chemical properties of Succinyl-isoleucyl-isoleucyl-tryptophyl-methylcoumarinamide include a molecular weight of 687.78 . It is typically stored at -20ºC . The compound’s boiling point is 1033.1ºC at 760mmHg, and it has a density of 1.282g/cm3 .Wissenschaftliche Forschungsanwendungen
Neuroprotection and Spinal Cord Injury
Research on neuroprotection and the repair of injured spinal cords has explored various therapeutic strategies and compounds, some with mechanisms that might be relevant to the biochemical pathways involving succinylated peptides. Studies have examined interventions ranging from methylprednisolone sodium succinate to more novel approaches, highlighting the complexity of treating spinal cord injuries and the potential for innovative compounds to contribute to neuroprotection and repair (Hawryluk et al., 2008).
Amino Acid Metabolism in Nutrition
The role of branched-chain and straight-chain fatty acids derived from amino acids in ruminant nutrition offers insights into the metabolic importance of amino acids and their derivatives. These findings suggest a potential avenue for exploring the nutritional and metabolic implications of succinylated amino acids in various biological systems (Andries et al., 1987).
Serotonergic System and Neurotransmitter Synthesis
Studies on the brain's serotonergic system using labeled alpha-methyl-L-tryptophan highlight the importance of understanding amino acid derivatives in neurotransmitter synthesis and function. Such research underlines the potential significance of modified amino acids in studying and modulating neurotransmission and related neurological functions (Diksic & Young, 2001).
Cancer Metabolism and Succinylation
Research into the mechanism of succinylation in cancer underscores the role of post-translational modifications in tumorigenesis and the regulation of various cellular processes. These studies illuminate the complex interplay between metabolic pathways and cancer, suggesting potential targets for intervention and the role substances like succinyl-isoleucyl-isoleucyl-tryptophyl-methylcoumarinamide might play in regulating these processes (Lu & Han, 2022).
Eigenschaften
CAS-Nummer |
133525-12-9 |
|---|---|
Produktname |
Succinyl-isoleucyl-isoleucyl-tryptophyl-methylcoumarinamide |
Molekularformel |
C37H45N5O8 |
Molekulargewicht |
687.8 g/mol |
IUPAC-Name |
4-[[(2S,3S)-1-[[(2S,3S)-1-[[(2S)-3-(1H-indol-3-yl)-2-[(4-methyl-2-oxochromen-7-yl)amino]propanoyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C37H45N5O8/c1-6-20(3)33(40-30(43)14-15-31(44)45)36(48)41-34(21(4)7-2)37(49)42-35(47)28(17-23-19-38-27-11-9-8-10-26(23)27)39-24-12-13-25-22(5)16-32(46)50-29(25)18-24/h8-13,16,18-21,28,33-34,38-39H,6-7,14-15,17H2,1-5H3,(H,40,43)(H,41,48)(H,44,45)(H,42,47,49)/t20-,21-,28-,33-,34-/m0/s1 |
InChI-Schlüssel |
IHOJNXHPVYGHSL-DFXXCKAUSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC3=CC4=C(C=C3)C(=CC(=O)O4)C)NC(=O)CCC(=O)O |
SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC3=CC4=C(C=C3)C(=CC(=O)O4)C)NC(=O)CCC(=O)O |
Kanonische SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC3=CC4=C(C=C3)C(=CC(=O)O4)C)NC(=O)CCC(=O)O |
Andere CAS-Nummern |
133525-12-9 |
Synonyme |
Suc-Ile-Ile-Trp-MCA succinyl-Ile-Ile-Trp-methylcoumarinamide succinyl-isoleucyl-isoleucyl-tryptophyl-methylcoumarinamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



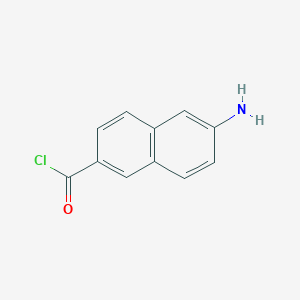
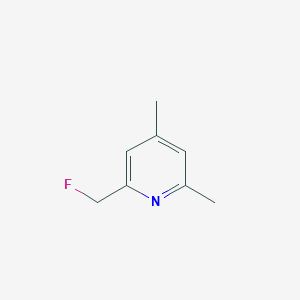
![3-Aminobenzo[d]isoxazol-4-ol](/img/structure/B145147.png)
